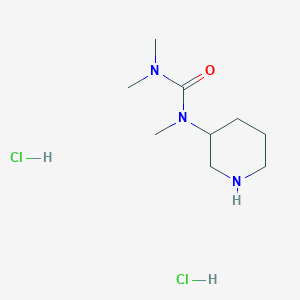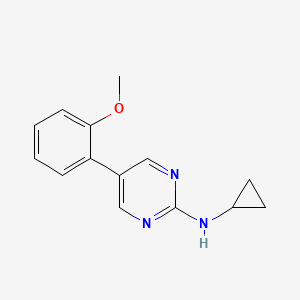![molecular formula C15H18F2N6 B6456879 4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549007-90-9](/img/structure/B6456879.png)
4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C15H18F2N6 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.15610092 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related triazole-pyrimidine hybrid compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism . The compound’s interaction with DPP-4 involves binding to the enzyme’s active site, thereby preventing the breakdown of incretin hormones and enhancing insulin secretion.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HEK293T cells, the compound has been observed to activate GPR119, a receptor involved in glucose homeostasis . This activation leads to improved glucose tolerance and increased insulin secretion.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of DPP-4 involves binding to the enzyme’s active site, which prevents the enzyme from degrading incretin hormones . Additionally, molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that the compound maintains its activity over extended periods, although some degradation products may form . These degradation products can have different effects on cellular function, which need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to improve glucose tolerance and enhance insulin secretion without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . The major metabolic pathways include hydroxylation at the pyrimidine ring and N-dealkylation at the piperazine nitrogen. These metabolic transformations can affect the compound’s activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can influence the compound’s localization and accumulation in different tissues, affecting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the endoplasmic reticulum, mitochondria, and nucleus . These localizations are mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6/c1-10-3-4-18-15(19-10)23-7-5-22(6-8-23)13-9-12(14(16)17)20-11(2)21-13/h3-4,9,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRWQFLAFBLCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol](/img/structure/B6456816.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)
![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)
![4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456860.png)
![2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456868.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456871.png)

![2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456891.png)
![2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456896.png)
